

# Discovery of Synta-87: A Phenotypic Screening Approach

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## Compound of Interest

Compound Name: Anticancer agent 87

Cat. No.: B15561708

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The discovery of Synta-87 originated from a high-throughput phenotypic screening campaign aimed at identifying novel compounds with potent cytotoxic effects against multi-drug resistant (MDR) cancer cell lines.

## Initial Screening and Hit Identification

A diverse library of over 500,000 small molecules was screened against the NCI-60 panel of human cancer cell lines, with a particular focus on identifying compounds that retained activity against cell lines overexpressing drug efflux pumps like P-glycoprotein. This approach led to the identification of a lead compound with a novel scaffold exhibiting broad-spectrum anticancer activity.

## Lead Optimization

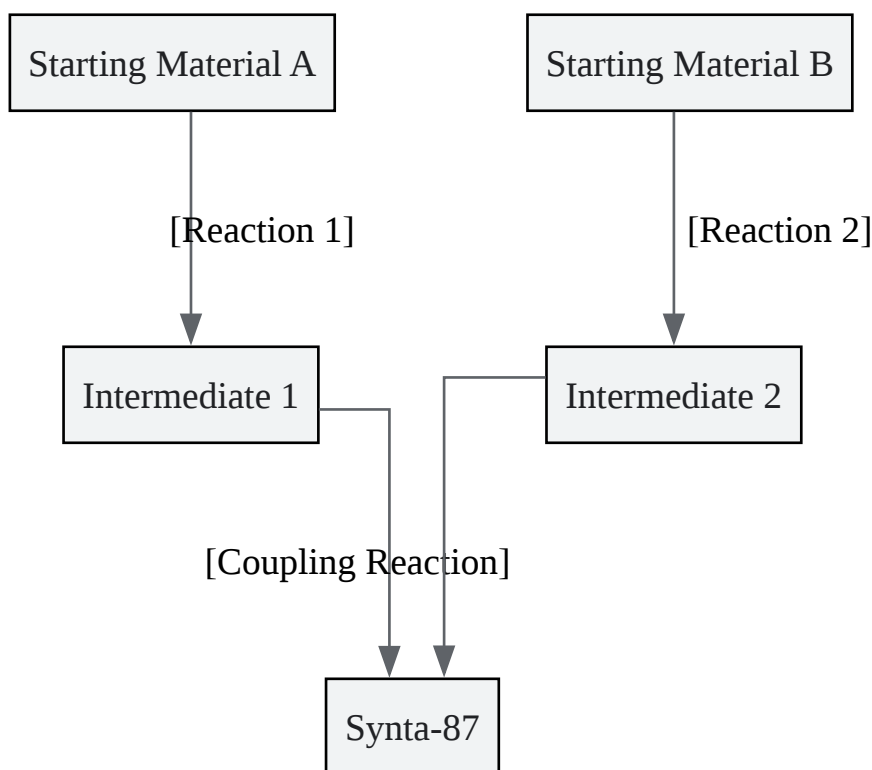
Structure-activity relationship (SAR) studies were initiated to improve the potency and drug-like properties of the initial hit. This involved the synthesis of numerous analogs, ultimately leading to the development of Synta-87, which demonstrated significantly enhanced potency and a favorable pharmacokinetic profile.

## Synthesis of Synta-87

The chemical synthesis of Synta-87 is a multi-step process involving several key reactions. The detailed experimental protocol for the final key steps is provided below.

## Synthetic Route Overview

The synthesis begins with commercially available starting materials and proceeds through a convergent synthesis strategy, where two key intermediates are synthesized separately and then combined in a final coupling step.



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Caption: Convergent synthetic route for Synta-87.

## Experimental Protocol: Final Coupling Step

To a solution of Intermediate 1 (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere was added Intermediate 2 (1.1 eq). The mixture was cooled to 0 °C, and a solution of Catalyst X (0.05 eq) in THF was added dropwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. Upon completion, as monitored by TLC, the reaction was quenched with saturated aqueous NH<sub>4</sub>Cl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Synta-87 as a white solid.

## Mechanism of Action of Synta-87

Synta-87 exerts its anticancer effects through a multi-faceted mechanism, primarily by inducing apoptosis via the intrinsic pathway and inhibiting a key signaling pathway involved in cell proliferation.

### Induction of Apoptosis

Treatment of cancer cells with Synta-87 leads to a rapid increase in the levels of pro-apoptotic proteins, such as Bax and Bak, and a decrease in the levels of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in programmed cell death.

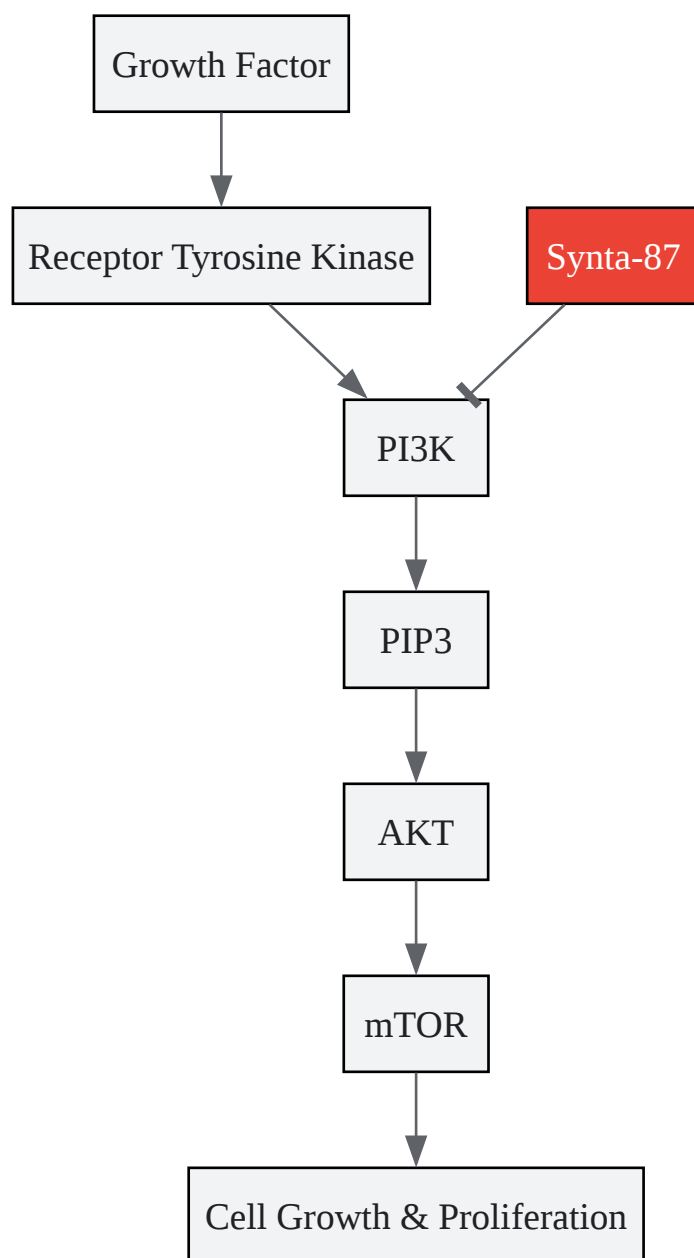


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Caption: Intrinsic apoptosis pathway induced by Synta-87.

### Inhibition of the PI3K/AKT/mTOR Pathway

Synta-87 has also been shown to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting this pathway, Synta-87 effectively halts the cell cycle and prevents further tumor growth.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by Synta-87.

## Quantitative Data

The anticancer activity of Synta-87 has been evaluated against a panel of human cancer cell lines, and its inhibitory activity against key protein targets has been determined.

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast	15.2
A549	Lung	28.7
HCT116	Colon	11.5
OVCAR-3	Ovarian	22.1

Target	IC50 (nM)
PI3K $\alpha$	8.3
mTORC1	12.6

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of Synta-87 for 72 hours. Following treatment, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37 °C. The formazan crystals were dissolved in 150  $\mu$ L of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

### Western Blot Analysis

Cells were treated with Synta-87 for the indicated times, then lysed in RIPA buffer. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4 °C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.



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Caption: Workflow for the MTT cell viability assay.

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